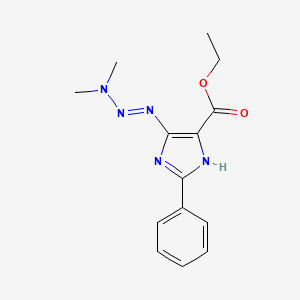
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-phenylimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-phenylimidazole is a compound belonging to the class of triazenes, which are known for their antineoplastic properties.
Métodos De Preparación
The synthesis of 4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-phenylimidazole involves several steps. One common method includes the reaction of 2-phenylimidazole with ethyl chloroformate to form the carbethoxy derivative. This intermediate is then reacted with 3,3-dimethyl-1-triazeno to yield the final product . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-phenylimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-phenylimidazole has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other triazene derivatives.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for biochemical research.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-phenylimidazole involves the formation of reactive intermediates that interact with cellular components. These intermediates can cause DNA damage, leading to cell death. The compound targets specific molecular pathways involved in cell proliferation and metastasis, making it effective against cancer cells .
Comparación Con Compuestos Similares
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-phenylimidazole can be compared with other triazene derivatives such as:
Dacarbazine: Known for its use in treating malignant melanoma.
Temozolomide: Used in the treatment of brain tumors.
Procarbazine: Utilized in combination chemotherapy for Hodgkin’s lymphoma.
What sets this compound apart is its specific structure, which may offer unique interactions with molecular targets and potentially lower toxicity .
Propiedades
Número CAS |
37126-45-7 |
|---|---|
Fórmula molecular |
C14H17N5O2 |
Peso molecular |
287.32 g/mol |
Nombre IUPAC |
ethyl 4-[(E)-dimethylaminodiazenyl]-2-phenyl-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C14H17N5O2/c1-4-21-14(20)11-13(17-18-19(2)3)16-12(15-11)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3,(H,15,16)/b18-17+ |
Clave InChI |
XQTRJQMOXMHXHW-ISLYRVAYSA-N |
SMILES isomérico |
CCOC(=O)C1=C(N=C(N1)C2=CC=CC=C2)/N=N/N(C)C |
SMILES canónico |
CCOC(=O)C1=C(N=C(N1)C2=CC=CC=C2)N=NN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Diethylamino)methylidene]propanedinitrile](/img/structure/B14661757.png)
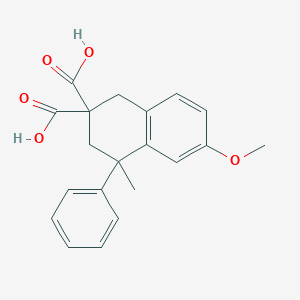
![2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14661765.png)
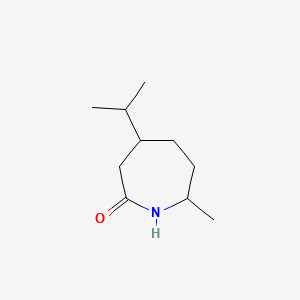


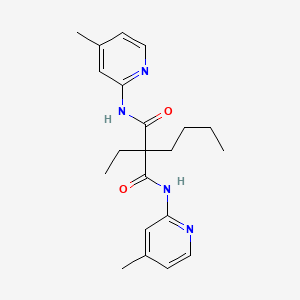
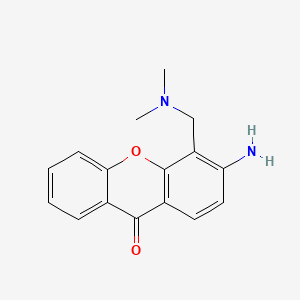
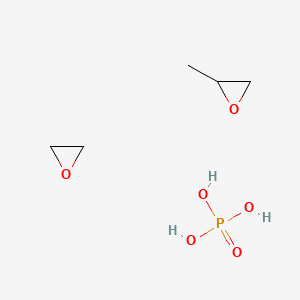
![1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene](/img/structure/B14661806.png)
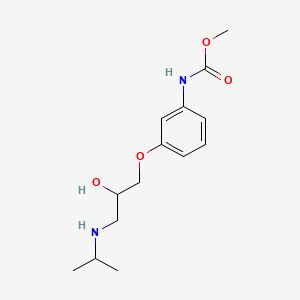
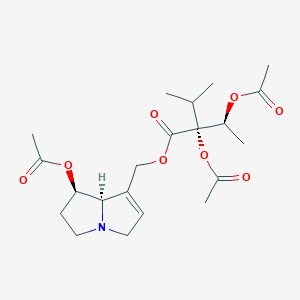
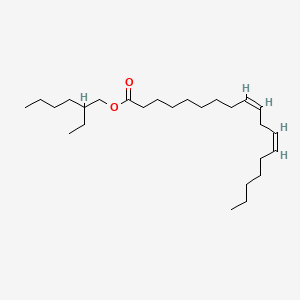
phosphane](/img/structure/B14661839.png)
